({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(26)13-28-20-23-22-17(24(20)15-8-2-1-3-9-15)12-27-16-10-4-6-14-7-5-11-21-19(14)16/h1-11H,12-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDRMHBSQJXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid represents a novel class of triazole derivatives that have garnered interest in the field of medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H17N5O2S
- Molecular Weight : 345.40 g/mol
- CAS Number : 496776-55-7
This compound features a triazole ring linked to a quinoline moiety, which is known for imparting various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
Key Findings:
- In vitro Studies : The compound showed notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Mechanism of Action : The proposed mechanism involves disruption of the microbial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has also been investigated.
Case Studies:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) reported an IC50 value of approximately 20 µM, indicating effective cytotoxicity.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in cancer cells, suggesting its role as an apoptosis-inducing agent.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through various assays.
Research Findings:
- Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs.
Table 1: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 20 | 45 |
| HeLa | 25 | 50 |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives, including the compound , exhibit significant antimicrobial properties. A study published in Pharmaceutical Biology highlighted the synthesis of various triazole derivatives that showed potent activity against a range of bacterial and fungal strains. The specific compound was noted for its effectiveness against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Anticancer Properties
Another area of interest is the anticancer activity of triazole derivatives. A study indicated that compounds similar to ({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid demonstrated cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases. These findings suggest that the compound could be beneficial in managing conditions such as arthritis and other inflammatory disorders .
Agricultural Applications
Fungicides
In agriculture, compounds with triazole structures are widely recognized for their fungicidal properties. The compound this compound has shown promise as a fungicide against various plant pathogens. Studies have reported its effectiveness in controlling fungal diseases in crops, which could lead to increased agricultural productivity .
Plant Growth Regulators
Additionally, there is emerging evidence that triazole compounds may act as plant growth regulators. They can influence plant growth by modulating hormonal pathways and enhancing stress tolerance. This application could be particularly valuable in improving crop resilience to environmental stresses such as drought or salinity .
Case Studies
Chemical Reactions Analysis
Formation of Triazole Core
The 1,2,4-triazole ring is typically formed through:
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Condensation of Diamines and Diketones : As seen in the synthesis of 6-chloro-7-fluoro quinoxalines, where 1,2-diaminobenzene reacts with diketones via ring closure .
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Cyclization via Acetic Acid : Catalytic acetic acid facilitates cyclization of amines with aldehydes, forming the triazole nucleus .
Functionalization Reactions
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Sulfur Incorporation : Thiocyanate (KSCN) or thioacetic acid derivatives are used to introduce sulfanyl groups. For example, quinolinyl-thiazolo-triazole derivatives were synthesized via thiocyanate treatment .
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Acetic Acid Coupling : Acetic acid derivatives are attached to the triazole core through nucleophilic substitution or amide bond formation, as observed in methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamidoalkanoates .
Functional Group Incorporation
Antimicrobial and Antitumor Activities
While specific data for the target compound is unavailable, analogous triazoles exhibit:
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Antibacterial/Antifungal Activity : Quinolinyl-triazole derivatives showed moderate efficacy against pathogens .
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Enzyme Inhibition : Triazolo-thiazole derivatives displayed TP enzyme inhibition (IC₅₀: 3.50–56.40 µM) .
Structural Variations and Bioactivity
The quinolin-8-yloxy methyl substituent likely enhances lipophilicity, potentially improving cellular permeability. The sulfanyl-acetic acid group may act as a bioisostere for carboxyl groups, modifying pharmacokinetic properties.
Comparison with Similar Compounds
Aromatic Substituents
- Pyridine Derivatives: Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS): This methyl ester derivative acts as a ligand for Group 12 elements (e.g., Zn, Cd), forming coordination polymers via hydrogen bonding. The pyridin-2-yl group enhances metal-binding capacity compared to bulkier substituents .
Heterocyclic and Bulky Substituents
- Quinoline vs. Benzodioxole: ({4-[(E)-(1,3-Benzodioxol-5-ylmethylene)amino]-5-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid: The benzodioxole group introduces electron-rich aromaticity, which could enhance antioxidant or anti-inflammatory activity compared to quinoline’s planar heteroaromatic system . VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide): A potent Orco agonist used in insect olfaction studies, highlighting the role of triazole-sulfanyl groups in receptor activation .
Functional Group Modifications
Sulfanyl-Linked Groups
- Acetic Acid vs. Ester Derivatives :
- Methyl ester derivatives (e.g., phpy2NS) exhibit lower aqueous solubility but higher volatility, making them suitable for crystallography and coordination chemistry .
- Free acetic acid derivatives (e.g., the target compound) are more polar, favoring biological applications requiring solubility in physiological environments .
Halogenated and Fluorinated Derivatives
Antimicrobial Activity
Ligand and Coordination Properties
- phpy2NS : Forms hydrogen-bonded supramolecular assemblies with Group 12 metals, highlighting structural versatility .
- ZINC C13035420 (2-(3-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)acetic acid) : Identified as a chemokine-G protein ligand, emphasizing the role of sulfanylacetic acid in molecular recognition .
Physicochemical Data Comparison
Research Findings and Implications
- Synthetic Flexibility : The triazole-sulfanylacetic acid scaffold permits modular substitution, enabling tailored physicochemical properties (e.g., logP, solubility) for specific applications .
- Biological Relevance: Compounds with electron-deficient aromatic substituents (e.g., pyridyl, quinolinyl) show enhanced bioactivity, likely due to improved target binding or membrane penetration .
- Crystallographic Insights: Polymorphism observed in triazole derivatives (e.g., orthorhombic vs. monoclinic forms) underscores the importance of crystallization conditions in drug formulation .
Q & A
Q. What synthetic strategies are effective for preparing ({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. For example:
- Step 1 : Condensation of quinolin-8-ol with a chloromethyl intermediate to introduce the quinolinyloxymethyl group.
- Step 2 : Cyclization with thiosemicarbazide derivatives under reflux in alkaline conditions to form the 1,2,4-triazole ring .
- Step 3 : Sulfanyl-acetic acid side chain incorporation via nucleophilic substitution or thiol-ene coupling.
Key reagents include sodium hydroxide for cyclization and hydrochloric acid for neutralization. Yield optimization often requires controlled reflux times (2–24 hours) and solvent selection (ethanol, butanol, or xylene) .
Q. Which spectroscopic methods are critical for characterizing this compound?
A combination of techniques is used:
- FTIR : Identifies functional groups (e.g., C=N stretch at ~1600–1612 cm⁻¹, C=S at ~1340–1358 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.7 ppm, CH₂ groups at δ 4.2–5.2 ppm). ¹³C NMR confirms the triazole and quinoline carbons .
- UV-Vis : Absorbance peaks in 250–300 nm range correlate with π→π* transitions in the aromatic systems .
Q. How is the compound initially screened for biological activity?
- Anti-inflammatory assays : Carrageenan-induced rat paw edema models assess anti-exudative activity. Substitutions on the phenyl or triazole ring (e.g., halogens, methoxy groups) enhance efficacy .
- Antimicrobial testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. Thiadiazole derivatives show improved MIC values compared to triazoles alone .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve the compound’s structure?
- Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) minimizes thermal motion .
- Refinement : SHELXL refines positional/anisotropic displacement parameters. Key steps:
- Example: A related triazole derivative showed a twisted conformation between the quinoline and triazole moieties, with hydrogen bonds stabilizing the lattice .
Q. How do substituents influence structure-activity relationships (SAR)?
- Phenyl ring modifications : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance anti-inflammatory activity by 20–30% compared to electron-donating groups (-OCH₃) .
- Triazole substitutions : Methyl or ethyl groups at N4 improve metabolic stability but may reduce solubility. Bulky groups (e.g., benzyl) on the sulfanyl chain increase antimicrobial potency .
- Quinoline moiety : The 8-oxy position is critical for π-stacking interactions with biological targets, as shown in docking studies .
Q. What computational methods predict the compound’s reactivity and interactions?
- DFT calculations : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV indicates moderate reactivity) .
- Molecular docking : AutoDock Vina or Glide simulates binding to targets (e.g., COX-2 or bacterial enzymes). The quinoline group shows strong hydrophobic interactions, while the sulfanyl-acetic acid forms hydrogen bonds .
- MD simulations : NAMD or GROMACS assesses stability in solvated systems (e.g., water or lipid bilayers) over 100-ns trajectories .
Q. How are contradictions in biological data resolved?
- Case study : Discrepancies in antimicrobial activity between analogs may arise from solubility differences. Solutions:
- Solubility assays : Measure logP values (e.g., via shake-flask method) to correlate hydrophobicity with MIC .
- Crystallographic analysis : Confirm if structural variations (e.g., tautomerism in triazole rings) alter binding modes .
- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH, serum content) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
